molecular formula C13H17NO3 B13159015 benzyl N-(3-methyl-2-oxobutyl)carbamate

benzyl N-(3-methyl-2-oxobutyl)carbamate

Cat. No.: B13159015
M. Wt: 235.28 g/mol
InChI Key: IVRBMFNONWRESO-UHFFFAOYSA-N
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Description

Benzyl N-(3-methyl-2-oxobutyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 3-methyl-2-oxobutyl side chain. Carbamates are widely utilized in organic synthesis and medicinal chemistry due to their stability and versatility as protecting groups for amines, as well as their biological activity in enzyme inhibition and anticancer applications .

Characterization relies on spectroscopic methods (NMR, IR, MS) and X-ray crystallography, as demonstrated for structurally related compounds .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-(3-methyl-2-oxobutyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-10(2)12(15)8-14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)

InChI Key

IVRBMFNONWRESO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Carbamate Formation via Mixed Carbonate Intermediates

A widely employed approach for carbamate synthesis is through the use of activated mixed carbonates, which react efficiently with amines to form carbamates under mild conditions. This method is particularly advantageous for synthesizing benzyl carbamates with keto-substituted alkyl chains such as 3-methyl-2-oxobutyl.

Typical procedure:

  • Preparation of an activated mixed carbonate from the corresponding alcohol or keto-alcohol derivative.
  • Reaction of the activated carbonate with benzylamine in the presence of a base (e.g., triethylamine or N-methylmorpholine) in anhydrous solvents like ethyl acetate or acetonitrile.
  • The reaction proceeds at low to moderate temperatures (0 to 20 °C) to ensure selectivity and high yield.

Example data from literature:

Step Reagents & Conditions Yield (%) Notes
Formation of mixed carbonate Reaction of 3-methyl-2-oxobutyl alcohol derivative with p-nitrophenyl chloroformate or benzotriazole-based carbonate in presence of base >85% Activated carbonate intermediate stable and isolable
Carbamate formation Benzylamine addition at 0–15 °C in ethyl acetate or acetonitrile with DMAP or triethylamine 90–93% High purity carbamate obtained after workup

This method is supported by the extensive use of p-nitrophenyl chloroformate and benzotriazole carbonate reagents in medicinal chemistry for carbamate synthesis, offering good functional group tolerance and scalability.

Direct Condensation Using Mixed Acid Anhydrides

Another effective method involves preparing a mixed acid anhydride intermediate from the keto acid precursor, followed by condensation with benzylamine.

Procedure outline:

  • The keto acid derivative (e.g., N-BOC-D-serine analogues) is converted into a mixed acid anhydride using isobutyl chlorocarbonate in the presence of a base such as N-methylmorpholine.
  • The anhydride intermediate is reacted with benzylamine in anhydrous ethyl acetate at low temperatures (-20 to 15 °C).
  • After completion, the reaction mixture is subjected to aqueous workup and purification by crystallization or chromatography.

Reported yields and conditions:

Embodiment Benzylamine (g) Temperature (°C) Yield (%) Purification Method
1 29.48 -10 to 15 90.2 Hexane/ethyl acetate crystallization
2 34.84 -20 to 20 91.0 Same as above
3 40.20 0 to 15 93.1 Same as above

This method provides a robust route to benzyl carbamates with keto substituents and has been demonstrated with high yields and reproducibility.

Reduction and Workup of Carbamate Intermediates

In some synthetic sequences, carbamate intermediates bearing keto groups are reduced to corresponding alcohols or stabilized by sodium borohydride treatment.

Typical conditions:

  • Reaction mixture cooled to 0–10 °C.
  • Sodium borohydride added portion-wise over 20–30 minutes.
  • Stirring at room temperature for 4 hours.
  • Quenching with 30% citric acid aqueous solution.
  • Extraction with ethyl acetate, washing, drying over sodium sulfate.
  • Concentration under reduced pressure at 40–50 °C.

This approach is useful for modifying keto-carbamate intermediates and improving purity and yield of the final benzyl carbamate product.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
Mixed Carbonate Activation Mild conditions, high selectivity, good functional group tolerance Requires preparation of activated carbonate intermediates 90–93 High
Mixed Acid Anhydride Condensation Straightforward, high yield, crystallization purification Requires low temperature control, sensitive reagents 90–93 High
Reduction with NaBH4 Allows modification of keto groups post-carbamate formation Additional step, handling of reducing agent 70–75 Moderate

Summary Table of Key Experimental Parameters

Parameter Mixed Carbonate Method Mixed Acid Anhydride Method Reduction Step
Starting Material 3-methyl-2-oxobutyl alcohol or derivative Keto acid derivative (e.g., N-BOC-D-serine analog) Carbamate keto intermediate
Activating Agent p-Nitrophenyl chloroformate, benzotriazole carbonate Isobutyl chlorocarbonate Sodium borohydride
Base Triethylamine, DMAP N-methylmorpholine None (quenching with acid)
Solvent Ethyl acetate, acetonitrile Ethyl acetate Ethyl acetate, aqueous solution
Temperature 0 to 20 °C -20 to 15 °C 0 to 25 °C
Reaction Time 2–4 hours 2–4 hours 4 hours
Purification Chromatography, crystallization Crystallization, extraction Extraction, drying
Typical Yield (%) 90–93 90–93 70–75

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as autophagy and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among carbamates arise from differences in substituents on the carbamate nitrogen and adjacent functional groups. Below is a comparison of benzyl N-(3-methyl-2-oxobutyl)carbamate with analogous compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
This compound C₁₃H₁₅NO₃ 3-methyl-2-oxobutyl ~233.26* Not reported Likely soluble in organic solvents Estimated
Benzyl 3-oxocyclobutylcarbamate C₁₂H₁₂O₃ 3-oxocyclobutyl 204.23 -20 to -15 Soluble in ethanol, ether, DMF
Benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate C₁₅H₂₁NO₄ 2-tert-butoxy-1-methoxyethyl ~279.33 42.0–43.0 Not reported
Benzyl N-[(3-hydroxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-5-yl)carbamate C₂₃H₂₀N₂O₄ 3-hydroxyphenylmethyl, benzoxazolyl 388.4 Not reported Not reported

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : The benzyl group universally enhances lipophilicity, but bulky substituents (e.g., tert-butoxy in ) reduce solubility in polar solvents .
  • Thermal Stability : Lower melting points (e.g., 42–43°C for ) correlate with flexible substituents, while rigid moieties (e.g., benzoxazolyl in ) likely increase crystallinity .

Key Observations :

  • Anticancer Activity : The 3-methyl-2-oxobutyl side chain in the target compound may contribute to antimetastatic effects by interfering with hypoxia-inducible factor (HIF-1) pathways, a mechanism distinct from cholinesterase inhibition seen in other carbamates .
  • Enzyme Selectivity : Substituents critically influence selectivity. For example, bulky aromatic groups (e.g., 4-nitrophenyl in ) enhance AChE affinity, while benzyl groups favor BChE inhibition .

Key Observations :

  • Protecting Group Strategies: Benzyl carbamates are preferred over tert-butyl analogs in some syntheses due to easier deprotection under hydrogenolysis .

Biological Activity

Benzyl N-(3-methyl-2-oxobutyl)carbamate, a carbamate derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which plays a crucial role in its biological activity. The structure can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This compound is synthesized through various chemical reactions, including substitution and esterification processes that enhance its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis, potentially influencing cancer cell viability.
  • Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

  • In Vitro Studies : An investigation into the effects of this compound on MCF-7 cells revealed significant induction of apoptosis characterized by increased caspase activity and DNA fragmentation. These results support the hypothesis that the compound may trigger programmed cell death in cancer cells .
  • Animal Models : A study involving BALB/c mice treated with this compound showed reduced tumor growth compared to control groups. Histological analysis indicated decreased proliferation markers in treated tumors, further corroborating the compound's potential therapeutic effects.

Comparison with Similar Compounds

This compound can be compared with other structurally related compounds to understand its unique properties:

Compound NameStructural FeaturesBiological Activity
Benzyl CarbamateSimple carbamateModerate cytotoxicity
3-Methyl-2-Oxobutyl CoumarinCoumarin derivativeHigh cytotoxicity
3-Methyl-2-Oxobutyl BenzooXazol-2-OneBenzooXazole derivativeVariable activity across cell lines

This comparison highlights the distinctiveness of this compound due to its specific structural features that influence its reactivity and biological interactions.

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